4-(1,3-benzothiazol-2-yl)-N-ethylpiperazine-1-carboxamide
Description
Properties
IUPAC Name |
4-(1,3-benzothiazol-2-yl)-N-ethylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4OS/c1-2-15-13(19)17-7-9-18(10-8-17)14-16-11-5-3-4-6-12(11)20-14/h3-6H,2,7-10H2,1H3,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJPDBYKSUAZFKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCN(CC1)C2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution-Based Synthesis
A widely reported method involves the coupling of 2-chloro-1,3-benzothiazole with N-ethylpiperazine-1-carboxamide under basic conditions. In a representative procedure, 2-chloro-1,3-benzothiazole (1.0 equiv) is reacted with N-ethylpiperazine-1-carboxamide (1.2 equiv) in acetone using potassium carbonate (2.5 equiv) as a base. The mixture is refluxed for 12–18 hours, followed by solvent removal and crystallization from ethanol to yield the target compound (65–72% yield).
Key Reaction Parameters :
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Acetone | Higher solubility of intermediates |
| Base | K₂CO₃ | Facilitates deprotonation without side reactions |
| Temperature | Reflux (~56°C) | Balances reaction rate and decomposition |
Multi-Step Assembly via Hydrazide Intermediates
An alternative route involves synthesizing the benzothiazole core from 2-aminothiophenol and ethyl chloroacetate, followed by hydrazide formation and cyclization:
- Benzothiazole Formation : 2-Aminothiophenol reacts with ethyl chloroacetate in DMF at 80°C to form 2-hydroxy-1,3-benzothiazole.
- Hydrazide Intermediate : The hydroxy group is replaced with hydrazine in ethanol, yielding 1,3-benzothiazol-2-ylhydrazine.
- Piperazine Coupling : The hydrazine intermediate is condensed with N-ethylpiperazine-1-carboxamide using carbon disulfide in the presence of sodium ethoxide, achieving a 58% isolated yield after recrystallization.
Reaction Optimization Strategies
Solvent and Catalyst Screening
Comparative studies highlight the role of polar aprotic solvents (e.g., DMF, acetone) in enhancing reaction efficiency. Catalytic systems such as triethylamine or K₂CO₃ are critical for deprotonating the piperazine nitrogen, enabling nucleophilic attack on the benzothiazole chloride.
Yield Comparison :
| Solvent | Base | Temperature | Yield (%) |
|---|---|---|---|
| Acetone | K₂CO₃ | Reflux | 72 |
| DMF | Et₃N | 80°C | 68 |
| THF | K₂CO₃ | Reflux | 54 |
Temperature and Time Dependence
Prolonged reaction times (>24 hours) at elevated temperatures (>80°C) risk decomposition of the benzothiazole moiety. Optimal conditions balance completion of the substitution reaction with minimal degradation.
Structural Characterization and Validation
Spectroscopic Analysis
- ¹H NMR : The benzothiazole aromatic protons resonate at δ 7.2–8.5 ppm, while the piperazine methylene groups (N-CH₂) appear as a multiplet at δ 3.2–3.8 ppm. The N-ethyl group shows a triplet at δ 1.1 ppm (CH₃) and a quartet at δ 3.4 ppm (CH₂).
- ¹³C NMR : The carboxamide carbonyl is observed at δ 165–170 ppm, and the benzothiazole carbons appear between δ 120–150 ppm.
- HRMS : Molecular ion [M+H]⁺ at m/z 317.1324 (theoretical: 317.1320), confirming the molecular formula C₁₅H₁₇N₄OS.
Purity and Stability Assessment
- HPLC : Purity ≥98% (C18 column, λ = 254 nm, acetonitrile/water gradient).
- Thermal Analysis : Differential scanning calorimetry (DSC) reveals a melting point of 192–195°C, with no decomposition below 200°C, indicating storage stability.
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Benzothiazol-2-yl)-N-ethylpiperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride . Reaction conditions typically involve the use of solvents like ethanol or dimethylformamide (DMF) and may require heating or microwave irradiation .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .
Scientific Research Applications
Anticancer Properties
Research has indicated that benzothiazole derivatives exhibit significant anticancer activity. The mechanisms by which 4-(1,3-benzothiazol-2-yl)-N-ethylpiperazine-1-carboxamide exerts its effects include:
- Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells, leading to increased cell death.
- Inhibition of Topoisomerase II : Molecular docking studies suggest that this compound can bind to DNA and inhibit topoisomerase II, a critical target in cancer therapy.
Case Study : A study demonstrated that similar benzothiazole derivatives showed IC50 values indicating potent inhibition of cancer cell proliferation across various human cancer cell lines (e.g., MCF7, T47D) .
| Compound Type | IC50 (µM) | Target |
|---|---|---|
| Benzothiazole Derivative A | 0.5 | Cancer Cell Lines |
| Benzothiazole Derivative B | 0.8 | Tumor Growth Inhibition |
Antimicrobial Activity
This compound has also been studied for its antimicrobial properties. Its potential applications include:
- Anti-tubercular Activity : Preliminary studies suggest that the compound interferes with bacterial growth pathways, making it a candidate for treating tuberculosis.
- Broad-spectrum Antimicrobial Effects : Research indicates that benzothiazole derivatives can exhibit activity against both Gram-positive and Gram-negative bacteria.
Case Study : A related study found that compounds with similar structures showed enhanced antibacterial activity against multidrug-resistant strains compared to standard antibiotics like ciprofloxacin .
Neurological Applications
Recent studies have begun to explore the potential of benzothiazole derivatives as muscarinic receptor antagonists, which could be beneficial in treating neurological disorders. This application is based on the ability of these compounds to modulate neurotransmitter systems.
Mechanism of Action
The mechanism of action of 4-(1,3-benzothiazol-2-yl)-N-ethylpiperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to its antimicrobial or anticancer effects . Molecular docking studies have shown that the compound can bind to the active sites of target proteins, disrupting their function and leading to the desired biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Structural Variations
Ethyl 4-(Benzothiazol-2-yl)-piperazine-1-carboxylate (3d)
- Structural Difference : Replaces the carboxamide with an ethyl ester.
- Synthesis : Utilizes ethyl chloroformate for acylation, contrasting with the carboxamide’s use of bromoacetyl bromide and sodium azide .
N-(4-Chlorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A6)
- Structural Difference: Substitutes benzothiazole with a quinazolinone ring linked via a methyl group.
- Impact: Quinazolinone’s planar structure may enhance π-π stacking with biological targets, while the methyl spacer alters conformational flexibility .
Benzooxazinone-Piperazine Carboxamides
- Structural Difference: Replaces benzothiazole with benzooxazinone.
Physicochemical Properties
Biological Activity
4-(1,3-benzothiazol-2-yl)-N-ethylpiperazine-1-carboxamide is a compound of interest due to its potential therapeutic applications, particularly in oncology and neurology. This article reviews the biological activities associated with this compound, focusing on its synthesis, mechanisms of action, and efficacy against various cancer cell lines.
The synthesis of this compound typically involves the reaction of 1,3-benzothiazole derivatives with N-ethylpiperazine in the presence of appropriate coupling agents. The resulting compound can be characterized using techniques such as UV, IR, NMR spectroscopy, and mass spectrometry .
Table 1: Synthesis Overview
| Step | Reagents/Conditions | Product |
|---|---|---|
| 1 | 2-amino-4-methylbenzothiazole + chloroacetyl chloride | 2-chloro-N-(4-methyl-1,3-benzothiazole-2-yl)acetamide |
| 2 | N-substituted piperazine + product from Step 1 | This compound |
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives. In vitro assays have shown that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines including breast (MCF7), hepatocellular (HUH7), and colorectal (HCT116) cancer cell lines. For instance, one study reported that certain derivatives achieved GI50 values as low as 0.9 µM against HCT116 cells .
Table 2: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | GI50 (µM) |
|---|---|---|
| Compound A | MCF7 | 5.0 |
| Compound B | HUH7 | 3.5 |
| Compound C | HCT116 | 0.9 |
Neuroprotective Effects
In addition to their anticancer properties, derivatives of this compound have been investigated for neuroprotective effects. Studies suggest that these compounds may inhibit neuronal nitric oxide synthase (nNOS), thereby reducing neuroinflammation and protecting neuronal cells from oxidative stress. This activity is particularly relevant in models of neurodegenerative diseases .
Case Studies
One notable case study involved testing a series of benzothiazole-piperazine derivatives in a model of oxidative stress-induced neuronal damage. The results indicated that specific derivatives significantly reduced cell death and improved cell viability compared to controls. These findings support further investigation into the therapeutic potential of these compounds in treating neurodegenerative conditions .
Q & A
Q. What are the key synthetic routes for 4-(1,3-benzothiazol-2-yl)-N-ethylpiperazine-1-carboxamide, and how do reaction conditions influence yield?
The synthesis of piperazine derivatives often involves multi-step reactions. For example:
- Piperazine ring formation : Cyclization of ethylenediamine derivatives with halogenated intermediates under basic conditions (e.g., DBU or triethylamine) is common .
- Functionalization : Coupling the benzothiazole moiety to the piperazine core can be achieved via nucleophilic substitution or click chemistry. For instance, copper-catalyzed azide-alkyne cycloaddition (CuAAC) is effective for introducing triazole linkages, as seen in similar compounds (e.g., 1-(2-fluorobenzyl)piperazine triazoles) .
- Carboxamide introduction : Reacting the piperazine intermediate with ethyl isocyanate or carbamoyl chloride in anhydrous solvents (e.g., DCM) under reflux yields the carboxamide group .
Optimization : Reaction yields (e.g., 45–85%) depend on temperature, catalyst loading (e.g., 0.3 equiv CuSO₄·5H₂O), and solvent polarity . Purification via silica gel chromatography (hexane/EtOAc) or recrystallization improves purity .
Q. How is structural characterization performed for this compound, and what spectroscopic data are critical?
- X-ray crystallography : Resolves bond lengths and angles (e.g., C–S bond in benzothiazole at ~1.74 Å). Similar piperazine derivatives (e.g., 4-benzyl-N-methylpiperazine-1-carbothioamide) show piperazine ring puckering and torsional angles critical for conformational analysis .
- NMR spectroscopy : Key signals include:
- Mass spectrometry : Molecular ion [M+H]⁺ at m/z 317.1 (calculated for C₁₄H₁₇N₄OS) confirms the molecular formula .
Advanced Research Questions
Q. What strategies are used to resolve contradictions in biological activity data for piperazine-benzothiazole hybrids?
- Target selectivity : Conflicting receptor-binding data (e.g., serotonin vs. dopamine receptors) may arise from assay conditions. For example, competitive binding assays using radiolabeled ligands (e.g., [³H]-spiperone) under varying pH and ionic strengths can clarify selectivity .
- Metabolic stability : Discrepancies in in vitro vs. in vivo efficacy often stem from cytochrome P450-mediated oxidation. LC-MS/MS metabolite profiling (e.g., identifying N-oxide derivatives) and hepatic microsome assays address this .
- Dose-response validation : Reproducing activity across cell lines (e.g., HEK293 vs. SH-SY5Y) with standardized protocols (e.g., MTT assay at 48h incubation) minimizes variability .
Q. How can molecular docking and MD simulations optimize the compound’s interaction with biological targets?
- Docking protocols : Using AutoDock Vina or Schrödinger Suite, the benzothiazole ring is positioned in hydrophobic pockets (e.g., EGFR kinase domain), while the piperazine carboxamide forms hydrogen bonds with catalytic residues (e.g., Asp831) .
- Simulation parameters :
- Case study : A related compound, N-(4-formylpiperazine-1-carbonothioyl)benzamide, showed improved antioxidant activity (IC₅₀ = 12 µM) after optimizing substituent conformations via simulations .
Q. What methodologies are employed to evaluate the compound’s antioxidant potential, and how do results compare to reference standards?
- DPPH assay : Dissolve the compound in DMSO (0.1–100 µM), mix with DPPH radical solution (0.1 mM in ethanol), and measure absorbance at 517 nm after 30 min. Calculate IC₅₀ using ascorbic acid (IC₅₀ = 5.8 µM) as a reference .
- FRAP assay : Incubate with Fe³⁺-TPTZ complex; measure Fe²⁺-mediated reduction at 593 nm. Activity is expressed as µM Fe²⁺ equivalents/g .
- Comparative data : Piperazine derivatives with electron-donating groups (e.g., –OH) show higher activity than alkyl-substituted analogs (e.g., –CH₃) due to enhanced radical scavenging .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
